Cas no 885520-39-8 (6-amino-1h-indol-4-ol)

6-amino-1h-indol-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-amino-1h-indol-4-ol
- 1H-Indol-4-ol, 6-aMino-
- 6-Amino-4-hydroxyindole
- AKOS006284430
- SB14881
- DB-077951
- 885520-39-8
- DTXSID00646225
-
- MDL: MFCD07781546
- インチ: InChI=1S/C8H8N2O/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H,9H2
- InChIKey: QCQWXAVDEPECFJ-UHFFFAOYSA-N
- ほほえんだ: C1=CNC2=C1C(=CC(=C2)N)O
計算された属性
- せいみつぶんしりょう: 148.063662883Da
- どういたいしつりょう: 148.063662883Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 62Ų
6-amino-1h-indol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2017-100MG |
6-amino-1H-indol-4-ol |
885520-39-8 | 95% | 100MG |
¥ 1,920.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2017-1G |
6-amino-1H-indol-4-ol |
885520-39-8 | 95% | 1g |
¥ 7,682.00 | 2023-04-13 | |
Cooke Chemical | LN5201057-1g |
885520-39-8 | 6-Amino-1H-indol-4-ol | 1g |
RMB 10242.40 | 2025-02-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2017-500.0mg |
6-amino-1H-indol-4-ol |
885520-39-8 | 95% | 500.0mg |
¥5117.0000 | 2024-08-02 | |
eNovation Chemicals LLC | Y0997592-5g |
6-Amino-4-hydroxyindole |
885520-39-8 | 95% | 5g |
$2600 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2017-250MG |
6-amino-1H-indol-4-ol |
885520-39-8 | 95% | 250MG |
¥ 3,075.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2017-500MG |
6-amino-1H-indol-4-ol |
885520-39-8 | 95% | 500MG |
¥ 5,121.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2017-5G |
6-amino-1H-indol-4-ol |
885520-39-8 | 95% | 5g |
¥ 23,047.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547654-1g |
6-Amino-1H-indol-4-ol |
885520-39-8 | 98% | 1g |
¥12803.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2017-1.0g |
6-amino-1H-indol-4-ol |
885520-39-8 | 95% | 1.0g |
¥7676.0000 | 2024-08-02 |
6-amino-1h-indol-4-ol 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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9. Book reviews
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
6-amino-1h-indol-4-olに関する追加情報
6-Aminoindan-4-ol (CAS No. 885520-39-8): A Comprehensive Overview
6-Aminoindan-4-ol, also known as 6-aminoindan-4-ol and designated by the CAS registry number 885520-39-8, is a structurally unique organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features an indole ring system with an amino group (-NH₂) at the 6-position and a hydroxyl group (-OH) at the 4-position, making it a valuable substrate for further functionalization and exploration in medicinal chemistry.
The synthesis of 6-aminoindan-4-ol has been achieved through various methodologies, including multi-component reactions, catalytic asymmetric synthesis, and bio-inspired processes. Recent advancements in catalytic systems have enabled the efficient construction of this compound with high enantioselectivity, which is crucial for its application in chiral drug discovery. For instance, researchers have employed transition metal catalysts, such as palladium and rhodium complexes, to achieve selective syntheses of this compound under mild conditions. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.
6-Aminoindan-4-ol has demonstrated remarkable biological activity in recent studies. It has been identified as a potent inhibitor of several key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate these enzymes suggests its potential as a lead molecule for developing therapeutic agents targeting these conditions. Furthermore, preclinical studies have highlighted its anti-inflammatory and antioxidant properties, which could be exploited in the development of anti-cancer drugs.
The structural features of 6-aminoindan-4-ol, particularly the amino and hydroxyl groups, make it an excellent candidate for further functionalization. Chemists have explored various substitution reactions to append bioisosteric groups or enhance pharmacokinetic properties. For example, the introduction of electron-withdrawing groups at specific positions has been shown to improve the compound's solubility and bioavailability. These modifications are critical for translating laboratory findings into clinically relevant compounds.
In terms of applications, 6-aminoindan-4-ol has found utility in both academic research and industrial settings. Its use as a building block in medicinal chemistry has facilitated the creation of novel drug candidates with improved efficacy and reduced toxicity. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, further underscoring its versatility in organic synthesis.
The future outlook for 6-aminoindan-4-ol is promising, with ongoing research focusing on its therapeutic potential and synthetic optimization. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications. Moreover, advancements in computational chemistry are enabling researchers to predict the compound's behavior in complex biological systems, thereby streamlining its development process.
In conclusion, 6-aminoindan-4-ol (CAS No. 885520-39-8) stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with its diverse biological activities and synthetic flexibility, positions it as a key player in the development of innovative therapeutic agents. As research continues to uncover new dimensions of this compound's potential, it is poised to make significant contributions to the field of medicinal chemistry and beyond.
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